molecular formula C9H14N4O2 B2576794 5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 240115-96-2

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No. B2576794
M. Wt: 210.237
InChI Key: ZIPWGNBHDJTKKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one, also known as MMMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MMMP is a pyrazolone derivative that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Scientific Research Applications

Synthesis and Chemical Reactions

Studies have explored the synthesis and structural characterization of compounds similar to "5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one." For example, research by Rockley and Summers (1981) focused on the synthesis of 5-methyl-4-[(arylamino)methylene]-2,4-dihydro-3H-pyrazol-3-ones, demonstrating their existence as the arylamino)methylene tautomer with intramolecular hydrogen bonding between the CO and exocyclic NH groups. This study highlights the importance of understanding tautomeric forms in designing compounds with desired chemical properties (Rockley & Summers, 1981).

Applications in Organic Synthesis

Compounds containing morpholino groups have been utilized in various organic synthesis applications. For instance, the work by Zhou et al. (2016) demonstrated a one-pot, four-component synthesis of dihydropyrano[2,3-c]pyrazoles using morpholine triflate (MorT) as a catalyst. This method is noted for its moderate to excellent yields, absence of chromatographic purification, and avoidance of environmentally hazardous solvents, making it valuable for both academic research and industrial applications (Zhou, Li, & Su, 2016).

Photophysical Properties

The photophysical properties of related compounds, such as those containing morpholino groups, have also been investigated. Deepa et al. (2013) studied the absorption and fluorescence characteristics of 4-methyl-7-(4-morpholinyl)-2H Pyrano[2,3-b] Pyridin-2-one (LD-425), among others, to estimate ground and excited state dipole moments. These studies are crucial for understanding the intramolecular charge transfer (ICT) character in the emitting singlet state and for the design of materials with specific optical properties (Deepa, Thipperudrappa, Fattepur, & Kumar, 2013).

properties

IUPAC Name

5-methyl-4-[(E)-morpholin-4-yliminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N4O2/c1-7-8(9(14)12-11-7)6-10-13-2-4-15-5-3-13/h6H,2-5H2,1H3,(H2,11,12,14)/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOKUNGDEWACXKN-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C=NN2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)NN1)/C=N/N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-4-[(morpholinoamino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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